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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ilacirnon (also known as CCX140-B) is a potent and selective small-molecule antagonist of the

C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in the inflammatory

processes associated with various diseases, including diabetic nephropathy. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of Ilacirnon. It includes detailed summaries of its

pharmacodynamics and available pharmacokinetic data, along with insights into its mechanism

of action. Furthermore, this guide outlines key experimental protocols and presents a detailed

synthesis route, offering a valuable resource for researchers and drug development

professionals working on CCR2-targeted therapies.

Chemical Structure and Physicochemical Properties
Ilacirnon is a complex heterocyclic molecule with the systematic IUPAC name 4-chloro-N-[5-

methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-

(trifluoromethyl)benzenesulfonamide[1]. Its chemical structure is characterized by a central

pyridinyl core linked to a pyrrolopyrimidine moiety and a substituted benzenesulfonamide

group.

Table 1: Chemical and Physicochemical Properties of Ilacirnon
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Property Value Reference

IUPAC Name

4-chloro-N-[5-methyl-2-(7H-

pyrrolo[2,3-d]pyrimidine-4-

carbonyl)-3-pyridinyl]-3-

(trifluoromethyl)benzenesulfon

amide

[1]

Synonyms CCX140-B, CCX-140 [1]

CAS Number 1100318-47-5 [1]

Molecular Formula C₂₀H₁₃ClF₃N₅O₃S [1]

Molecular Weight 495.9 g/mol [1]

Appearance Solid N/A

Solubility 10 mM in DMSO N/A

Mechanism of Action and Signaling Pathway
Ilacirnon exerts its pharmacological effects by acting as a specific antagonist of CCR2. CCR2

is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif

chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1),

initiates a signaling cascade that promotes the migration of monocytes and macrophages to

sites of inflammation.

By competitively binding to CCR2, Ilacirnon blocks the interaction of CCL2 and other cognate

ligands, thereby inhibiting the downstream signaling events. This antagonism effectively

reduces the recruitment of inflammatory cells, which is a key pathological feature in diseases

such as diabetic nephropathy.

The CCR2 signaling pathway, which is inhibited by Ilacirnon, involves the following key steps:

Ligand Binding: CCL2 binds to the extracellular domain of CCR2.

GPCR Activation: This binding induces a conformational change in CCR2, activating the

associated heterotrimeric G protein (typically of the Gαi subtype).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3355119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3355119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3355119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3355119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3355119/
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Second Messenger Activation: The activated G protein, in turn, modulates the activity of

downstream effector enzymes, leading to the generation of second messengers. Key

pathways activated include:

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

Mitogen-activated protein kinase (MAPK) pathway: Involved in cell differentiation,

proliferation, and inflammation.

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway:

Regulates inflammatory gene expression.

Cellular Response: The culmination of this signaling cascade is the promotion of chemotaxis,

leading to the migration of monocytes and macrophages towards the CCL2 gradient.
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Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of Ilacirnon.

Pharmacodynamics and In Vitro Activity
Ilacirnon has demonstrated high affinity and potent functional antagonism of the human CCR2

receptor in various in vitro assays.
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Table 2: In Vitro Pharmacodynamic Properties of Ilacirnon

Parameter Assay Value Reference

Binding Affinity (Kd)

Radioligand binding

assay with human

CCR2

2.3 nM N/A

IC₅₀

CCL2-induced

chemotaxis of human

monocytes

8 nM N/A

IC₅₀

CCL2-induced

calcium mobilization in

monocytes

3 nM N/A

Pharmacokinetics
Detailed human pharmacokinetic data for Ilacirnon is not extensively published in the public

domain. Preclinical studies and data from early-phase clinical trials are necessary to fully

characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Clinical Studies and Safety
Ilacirnon has been investigated in Phase 2 clinical trials for the treatment of diabetic

nephropathy[2]. The primary objective of the NCT01440257 trial was to evaluate the effect of

Ilacirnon on urinary albumin excretion in subjects with type 2 diabetes and albuminuria[2].

While the trial has been completed, detailed results regarding its efficacy and a comprehensive

safety and toxicity profile have not been publicly released. The development of Ilacirnon for

certain indications, such as focal segmental glomerulosclerosis, has been discontinued.

Experimental Protocols
CCR2 Chemotaxis Assay (General Protocol)
This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing

cells towards a CCL2 gradient.

Materials:
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CCR2-expressing cells (e.g., human monocytes, THP-1 cells)

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5

µm pore size)

Recombinant human CCL2

Ilacirnon or other test compounds

Assay buffer (e.g., RPMI 1640 with 1% FBS)

Cell staining dye (e.g., Calcein AM)

Fluorescence plate reader

Procedure:

Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in

assay buffer at a concentration of 1 x 10⁶ cells/mL.

Compound Preparation: Prepare serial dilutions of Ilacirnon in assay buffer.

Assay Setup:

Add assay buffer containing CCL2 (at a concentration that induces submaximal

chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

In the upper wells, add the cell suspension pre-incubated with various concentrations of

Ilacirnon or vehicle control for 30 minutes at 37°C.

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ atmosphere to

allow for cell migration.

Quantification:

Remove non-migrated cells from the top of the membrane.

Stain the migrated cells on the underside of the membrane with a fluorescent dye.
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Quantify the fluorescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each Ilacirnon
concentration and determine the IC₅₀ value.
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Figure 2. General workflow for a CCR2 chemotaxis assay.

Calcium Mobilization Assay (General Protocol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the ability of a compound to block the transient increase in intracellular

calcium concentration induced by CCL2 binding to CCR2.

Materials:

CCR2-expressing cells (e.g., human monocytes, CHO cells stably expressing human CCR2)

Recombinant human CCL2

Ilacirnon or other test compounds

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

Assay buffer (e.g., HBSS with 20 mM HEPES)

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clear-

bottom plate and culture overnight.

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye

solution for 60 minutes at 37°C.

Compound Addition: Add serial dilutions of Ilacirnon or vehicle control to the wells and

incubate for 15-30 minutes at room temperature.

CCL2 Stimulation and Measurement:

Place the plate in a fluorescence plate reader.

Establish a baseline fluorescence reading.

Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g.,

EC₈₀) into the wells.
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Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-

2 minutes).

Data Analysis: Determine the peak fluorescence response for each well. Calculate the

percentage of inhibition of the CCL2-induced calcium flux for each Ilacirnon concentration

and determine the IC₅₀ value.
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Figure 3. General workflow for a calcium mobilization assay.
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Synthesis
A detailed, step-by-step synthesis protocol for Ilacirnon is often proprietary. However, based

on related patent literature, a plausible synthetic route can be outlined. The synthesis would

likely involve the coupling of three key fragments: a substituted pyridine, a pyrrolo[2,3-

d]pyrimidine, and a chlorotrifluoromethyl-substituted benzenesulfonyl chloride. The final step

would likely be a sulfonamide bond formation. Researchers should refer to relevant patents for

more detailed synthetic procedures.

Conclusion
Ilacirnon is a well-characterized, potent, and selective antagonist of CCR2 with potential

therapeutic applications in inflammatory diseases such as diabetic nephropathy. Its mechanism

of action, involving the inhibition of monocyte and macrophage recruitment, is well-understood.

While in vitro data demonstrates its high potency, further disclosure of clinical trial results and

human pharmacokinetic data is needed to fully assess its therapeutic potential. The

experimental protocols and synthesis outline provided in this guide serve as a valuable

resource for the scientific community engaged in the research and development of novel CCR2

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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